![molecular formula C14H19F3N2O3S B3813881 N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide](/img/structure/B3813881.png)
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide
Overview
Description
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has potential applications in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation and proliferation of B cells. N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways and suppression of B cell activation and proliferation.
Biochemical and physiological effects:
In preclinical studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. This has led to significant improvements in disease symptoms and outcomes in animal models of autoimmune disorders and B cell malignancies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell disorders. However, one limitation is that its effectiveness may be limited by the development of resistance mechanisms in some patients.
Future Directions
There are several potential future directions for research on N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the efficacy of BTK inhibition. Another area of interest is the investigation of N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide in other disease indications, such as multiple sclerosis or systemic lupus erythematosus. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them.
Scientific Research Applications
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has been extensively studied in preclinical models of various diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. In these studies, N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide has demonstrated potent and selective inhibition of BTK, resulting in suppression of B cell activation and proliferation.
properties
IUPAC Name |
N,N-dimethyl-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine-4-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-18(2)23(20,21)19-6-7-22-13(10-19)9-11-4-3-5-12(8-11)14(15,16)17/h3-5,8,13H,6-7,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCWSFPKYSSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOC(C1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.